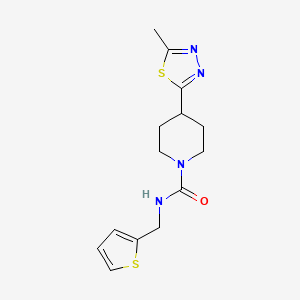

2-(3,3-Dimethyloxolan-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions. This process uses powdered sodium hydroxide and benzyltriethylammonium chloride as a catalyst in dimethyl sulfoxide, leading to the formation of methylenechromane and methylchromene structures through 6-exo-dig and 6-endo-dig processes, respectively . These findings suggest that a similar approach could potentially be applied to synthesize the compound 2-(3,3-Dimethyloxolan-2-yl)acetonitrile, although the exact conditions and reagents might differ.

Molecular Structure Analysis

The molecular structure of compounds synthesized in the discussed papers includes chromene and benzofuranone derivatives . These structures are formed through cyclization and rearrangement processes. The structural analysis of these compounds is crucial as it can influence the physical and chemical properties and reactivity of the molecules. The molecular structure of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile would likely be analyzed using similar techniques, such as NMR spectroscopy, to determine its configuration and conformation.

Chemical Reactions Analysis

The chemical reactions described involve the formation of cyclic compounds from acetonitrile derivatives. In one study, a three-component reaction between dimedone, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid yielded N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . This demonstrates the versatility of acetonitrile in chemical synthesis and its ability to participate in multi-component reactions to form complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the temperature-dependent 1H NMR investigation of the products from the three-component reaction indicates that the physical properties of these compounds can be sensitive to temperature changes . This suggests that 2-(3,3-Dimethyloxolan-2-yl)acetonitrile may also exhibit temperature-dependent properties that could be studied using similar methods.

Wissenschaftliche Forschungsanwendungen

Phototransposition and Photoaddition Reactions

2-(3,3-Dimethyloxolan-2-yl)acetonitrile exhibits notable behavior in phototransposition and photoaddition reactions. In a study by Howell, Pincock, and Stefanova (2000), it was found that in acetonitrile, phototransposition converts certain dimethylbenzonitrile isomers within the same triad, with significant conversion observed for specific isomers. Furthermore, irradiation in 2,2,2-trifluoroethanol resulted in the formation of addition products, indicating a complex reaction pathway influenced by the solvent environment (Howell, Pincock, & Stefanova, 2000).

Synthesis and Characterization of Lanthanide Podates

Piguet et al. (1996) conducted research on lanthanide podates, which are relevant to the study of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile due to the similar solvent environment. They found that certain segmental ligands react with stoichiometric amounts of Ln(III) and Zn(II) in acetonitrile, leading to the formation of heterodinuclear triple-helical complexes. These findings provide insights into the complex interactions and potential applications of similar chemical structures in acetonitrile environments (Piguet et al., 1996).

Metallomacrocyclic Palladium(II) Complexes

Research by Guerrero et al. (2008) on the synthesis of metallomacrocyclic palladium(II) complexes in acetonitrile also contributes to our understanding of the behavior of similar compounds. The study reported the formation of monomeric and dimeric complexes in acetonitrile, highlighting the solvent’s role in influencing the stability and structure of these compounds (Guerrero et al., 2008).

Synthesis of 2,4-Diamino-1,3,5-Triazine Derivatives

Sa̧czewski et al. (2006) explored the synthesis of 2,4-diamino-1,3,5-triazine derivatives in acetonitrile, which is relevant due to the similar chemical context. Their research focused on the formation of these compounds and their potential applications in medicinal chemistry, providing a perspective on the versatility of acetonitrile as a solvent in synthesizing diverse organic compounds (Sa̧czewski et al., 2006).

Stability and Size-Discriminating Effects in Mononuclear Lanthanide Complexes

Research by Petoud et al. (1997) on the stability and size-discriminating effects in mononuclear lanthanide complexes, which were synthesized in acetonitrile, provides additional insights. Their study highlights the influence of solvent environments on the stability and structure of complex chemical compounds, which is important for understanding the behavior of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile in similar contexts (Petoud et al., 1997).

Safety and Hazards

The safety information for 2-(3,3-Dimethyloxolan-2-yl)acetonitrile indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

2-(3,3-dimethyloxolan-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSZVHZYCOIPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Dimethyloxolan-2-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)

![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)

![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)

![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)

![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)